[4-(4-chlorophenyl)-1-methyltetrahydro-1H-pyrrol-3-yl](3-methoxyphenyl)methanone
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Description
The compound contains a tetrahydro-1H-pyrrol ring, which is a five-membered ring with one nitrogen atom and four carbon atoms. It also has a methoxyphenyl group and a chlorophenyl group attached to it. The presence of these functional groups suggests that the compound could have interesting chemical and biological properties .
Synthesis Analysis
While specific synthesis methods for this compound are not available, compounds with similar structures are often synthesized through condensation reactions or cycloaddition reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Some general properties can be predicted based on its molecular formula and the functional groups present in it. For example, it is likely to have a relatively high molecular weight and may have specific optical properties due to the presence of the aromatic rings .Scientific Research Applications
Isomorphous Structures and Exchange Rules
Research on isomorphous methyl- and chloro-substituted small heterocyclic analogs, including compounds similar to "4-(4-chlorophenyl)-1-methyltetrahydro-1H-pyrrol-3-ylmethanone," has shown that such compounds obey the chlorine-methyl (Cl-Me) exchange rule. These studies often focus on understanding the structural and electron exchange properties of these compounds, which are relevant in the design of new materials and pharmaceuticals (Swamy et al., 2013).
Crystal and Molecular Structure Analysis
The crystal and molecular structure of related compounds, such as (2-((6-chloropyridin-3-yl)methoxy)-5-methylphenyl)(p-tolyl) methanone, has been synthesized and characterized, providing insights into their potential applications in materials science and drug design due to their specific structural features (Lakshminarayana et al., 2009).
Antimicrobial and Anti-inflammatory Potential
Novel synthetic pathways have been explored for derivatives of compounds structurally related to "4-(4-chlorophenyl)-1-methyltetrahydro-1H-pyrrol-3-ylmethanone," showing promising antimicrobial and anti-inflammatory activities. Such studies contribute to the development of new therapeutic agents with enhanced efficacy and safety profiles (Ravula et al., 2016).
Anion Binding Properties and Chemical Synthesis
Research has also delved into the synthesis and anion binding properties of calix[4]pyrroles containing deep cavities and fixed walls derived from the condensation of phenylmethyl ketones with pyrroles. Such compounds, related to the queried chemical, exhibit unique chemical behaviors and binding affinities, offering potential applications in sensing and molecular recognition technologies (Anzenbacher et al., 1999).
Drug Development and Formulation
Additionally, the development of precipitation-resistant solution formulations for poorly water-soluble compounds reflects ongoing research efforts to improve the bioavailability of drugs, including those related to "4-(4-chlorophenyl)-1-methyltetrahydro-1H-pyrrol-3-ylmethanone." Such research addresses critical challenges in pharmaceutical development, aiming to enhance the efficacy of therapeutic interventions (Burton et al., 2012).
Properties
IUPAC Name |
[4-(4-chlorophenyl)-1-methylpyrrolidin-3-yl]-(3-methoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNO2/c1-21-11-17(13-6-8-15(20)9-7-13)18(12-21)19(22)14-4-3-5-16(10-14)23-2/h3-10,17-18H,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVRINZSEISPUSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(C(C1)C(=O)C2=CC(=CC=C2)OC)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>49.5 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24820029 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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